cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)
Description
Its structure features:
- L-Am7(S2Py): A modified amino acid with a thioacetyl pyridine (S2Py) moiety, critical for HDAC binding and inhibition .
- Aib (2-aminoisobutyric acid): A non-proteinogenic amino acid that enforces conformational rigidity, enhancing target selectivity .
- D-Proline: The D-configuration promotes stable folded conformations via CH-π interactions, as observed in related cyclo(Pro-Xxx) systems .
This compound was synthesized via solid-phase peptide synthesis using reagents like HATU and DIEA, followed by cyclization and purification via HPLC . Its molecular weight, confirmed by HR-FAB-MS, is 598.25 Da (calculated) .
Properties
Molecular Formula |
C24H35N5O5S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(3S,9S,12R)-3-(hydroxymethyl)-6,6-dimethyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C24H35N5O5S2/c1-24(2)23(34)27-17(15-30)22(33)29-13-8-10-18(29)21(32)26-16(20(31)28-24)9-4-3-7-14-35-36-19-11-5-6-12-25-19/h5-6,11-12,16-18,30H,3-4,7-10,13-15H2,1-2H3,(H,26,32)(H,27,34)(H,28,31)/t16-,17-,18+/m0/s1 |
InChI Key |
HNLHPMBNXUOXHG-OKZBNKHCSA-N |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CO)C |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CO)C |
Origin of Product |
United States |
Scientific Research Applications
Histone Deacetylase Inhibition
One of the primary applications of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound relevant in cancer therapy.
Case Study: Inhibition Mechanism
Research indicates that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) effectively inhibits HDAC activity, which has been linked to the re-expression of differentiation-inducing genes in cancer cells. This mechanism suggests its potential use in treating various malignancies where HDAC activity is dysregulated .
Epigenetic Regulation
The compound also plays a significant role in the regulation of gene expression through epigenetic mechanisms. By modulating histone acetylation levels, cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) can influence cellular processes such as differentiation, proliferation, and apoptosis.
Data Table: Impact on Gene Expression
| Gene Target | Effect of Cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) | Reference |
|---|---|---|
| NR1D2 | Deacetylation inhibition | |
| CLOCK-ARNTL/BMAL1 | Enhanced transcriptional activity | |
| PER1 | Repression alleviation |
Cancer Therapy
The ability of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) to inhibit HDACs positions it as a promising candidate for cancer therapeutics. Its selective action on specific HDAC isoforms can potentially minimize side effects compared to conventional therapies.
Case Study: Preclinical Trials
Preclinical studies have demonstrated that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) reduces tumor growth in xenograft models by promoting apoptosis and differentiation in cancer cells . These findings support further exploration into clinical applications.
Neurodegenerative Diseases
Another emerging application is in the treatment of neurodegenerative diseases, where HDAC inhibition may help alleviate symptoms by enhancing neuroprotective gene expression and improving neuronal survival.
Research Findings
Studies have shown that HDAC inhibitors can promote neurogenesis and protect against neurotoxic insults, suggesting that cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) could be beneficial in conditions like Alzheimer's disease .
Comparison with Similar Compounds
Methylated Phenylalanine Derivatives
A series of analogs were synthesized by replacing L-Ser with modified phenylalanine residues (Table 1). Key findings include:
Table 1: Structural and Conformational Comparison of HDACi Cyclic Peptides
Comparison with Cyclo(Pro-Xxx) Systems
Studies on cyclo(Pro-Xxx) compounds (e.g., cyclo(D-Pro-L-Phe)) reveal:
- CH-π Interactions : Cyclo(D-Pro-L-Xxx) exhibits stronger CH-π interactions than cyclo(L-Pro-L-Xxx), leading to folded conformations. For example, H9 proton shifts in cyclo(D-Pro-L-Xxx) are ~2.43 ppm (folded) vs. ~4.05 ppm (extended) in cyclo(L-Pro-L-Xxx) .
- Solvent Sensitivity : Cyclo(L-Pro-L-Xxx) adopts extended conformations in deuterated organic solvents (e.g., CD3OD), while cyclo(D-Pro-L-Xxx) remains folded . This suggests that D-Pro in cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-) may enhance conformational stability in aqueous environments.
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with selecting a resin compatible with Fmoc/tBu strategies. Wang resin or 2-chlorotrityl chloride resin is preferred due to their stability under basic conditions and high loading capacities (0.2–0.7 mmol/g). For cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-), 2-chlorotrityl chloride resin is often chosen to minimize racemization during C-terminal anchoring. The first amino acid (D-Pro) is loaded using dichloromethane (DCM) and diisopropylethylamine (DIPEA) at a 2:1 molar ratio relative to resin capacity.
Table 1: Resin Loading Parameters
| Resin Type | Loading Capacity (mmol/g) | Solvent System | Anchoring Efficiency |
|---|---|---|---|
| 2-Chlorotrityl Chloride | 0.71 | DCM/DIPEA (4:1) | 95–98% |
| Wang Resin | 0.25 | DMF/DIPEA (10:1) | 85–90% |
Sequential Amino Acid Coupling
The linear precursor is assembled using Fmoc-protected amino acids. Key steps include:
-
Deprotection : 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups.
-
Coupling : Activated amino acids (4 eq) using HBTU/HOBt (3.8 eq) and DIPEA (6 eq) in DMF for 1–4 hours per residue. Aib (α-aminoisobutyric acid) and L-Ser(Bzl) require extended coupling times (4–6 hours) due to steric hindrance.
Table 2: Coupling Efficiency for Challenging Residues
| Amino Acid | Coupling Agent | Time (h) | Yield (%) |
|---|---|---|---|
| Aib | HBTU/HOBt/DIPEA | 6 | 78–82 |
| L-Ser(Bzl) | COMU/DIPEA | 4 | 85–88 |
| D-Pro | HATU/DIPEA | 2 | 92–95 |
Incorporation of S2Py Moiety
The S2Py (pyridin-2-yldisulfanyl) group is introduced at the Am7 position via post-synthetic modification. After deprotection of a cysteine or homocysteine residue, the thiol is reacted with 2,2'-dithiodipyridine (DTDP) in DMF under argon, achieving >90% disulfide formation.
Cyclization Strategies
On-Resin vs. Solution-Phase Cyclization
Cyclization is critical for conformational stability. Two primary methods are employed:
On-Resin Cyclization
Solution-Phase Cyclization
Table 3: Cyclization Optimization Data
| Method | Cyclization Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| On-Resin | PyBOP/HOAt | DMF | 24 | 65 | 80 |
| Solution-Phase | HBTU/DIPEA | DCM | 72 | 82 | 92 |
Head-to-Tail vs. Side-Chain Anchoring
Recent advances use side-chain anchoring with ornithine or lysine residues to facilitate macrocyclization. The δ-amine of ornithine is anchored to Wang resin, enabling cyclization after linear synthesis. This method reduces steric strain, improving yields by 15–20% compared to traditional head-to-tail approaches.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude cyclic peptides are purified via reverse-phase HPLC using:
Mass Spectrometry and NMR Validation
Table 4: Analytical Data for Cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)
| Technique | Key Observations | Source Correlation |
|---|---|---|
| HRMS | m/z 537.20796 (Δ <1 ppm) | |
| 1H NMR (500 MHz) | δ 1.15 (Aib CH3), δ 3.10–3.40 (D-Pro CH2) | |
| HPLC Retention | 26.7 min (30–80% ACN gradient) |
Challenges and Mitigation Strategies
Racemization During Cyclization
D-Pro and L-Ser residues are prone to epimerization under basic conditions. Mitigation includes:
Disulfide Bond Stability
The S2Py group is susceptible to reduction by thiols. Storage under argon with 0.1% TFA stabilizes the disulfide bond.
Scalability and Industrial Applications
Current protocols yield 50–100 mg of peptide per gram of resin, suitable for preclinical studies. Scaling to multi-gram quantities requires:
Q & A
Q. What are the key structural features of cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-), and how are they experimentally confirmed?
The compound’s structure includes a cyclic peptide backbone with non-canonical amino acids (Aib, D-Pro), a thioester-modified residue (S2Py), and a constrained conformation due to cyclization. Structural confirmation relies on:
- HR-FAB-MS : To verify molecular mass (e.g., observed 598.2478 vs. calculated 598.2522 for analogs in the same series) .
- NMR spectroscopy : For backbone conformation analysis (e.g., δ 1.34 ppm for Aib methyl groups, δ 4.17 ppm for serine hydroxyl protons) .
- HPLC purity validation : Retention time (e.g., 7.73 min) and chromatographic profile ensure compound homogeneity .
Q. What synthetic strategies are employed for cyclo(-L-Am7(S2Py)-Aib-L-Ser-D-Pro-)?
The synthesis involves:
- Solid-phase peptide synthesis (SPPS) : Using HATU/DIEA as coupling reagents for non-natural amino acids like Aib .
- Cyclization via intramolecular amide bond formation : Conducted in diluted DMF or DCM to minimize oligomerization .
- Post-synthetic modifications : Thioesterification with 2-PDS (2,2'-dithiodipyridine) to introduce the S2Py group .
Q. How is the compound’s HDAC inhibitory activity initially assessed?
- Fluorometric HDAC assays : Using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC50 values .
- Cell viability assays : Testing against cancer cell lines (e.g., MCF-7, Hela) with IC50 ranges reported (e.g., 0.5–5.0 μM) .
Advanced Research Questions
Q. How do structural modifications (e.g., methylated Phe residues) impact HDAC inhibition and selectivity?
Comparative studies of analogs (e.g., cyclo[-L-Am7(S2Py)-Aib-L-Phe(4-Me)-D-Pro-]) reveal:
- Steric effects : Methylation at Phe-4 increases HDAC1/2 selectivity by 1.5-fold vs. non-methylated analogs .
- Data interpretation : Use molecular docking to correlate substituent positions with binding pocket interactions. Validate with Western blotting for histone acetylation levels .
Q. What experimental variables influence low synthetic yields (e.g., 9.8% for analog 3), and how can they be optimized?
- Coupling efficiency : Replace DCC/HOBt with HATU/DIEA to improve Aib incorporation yields by ~20% .
- Cyclization conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) to reduce side reactions.
- Purification challenges : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile/water) to isolate cyclic vs. linear byproducts .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Assay validation : Confirm HDAC inhibition in cell lysates (via fluorometric assays) and correlate with cellular IC50 values.
- Membrane permeability : Measure logP values (e.g., via shake-flask method) to assess compound uptake discrepancies .
- Metabolic stability : Use LC-MS to identify degradation products in cell culture media .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
